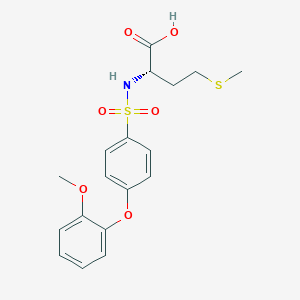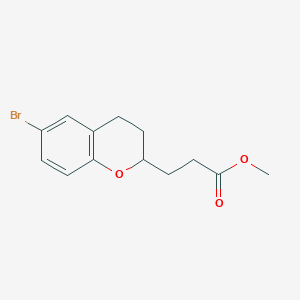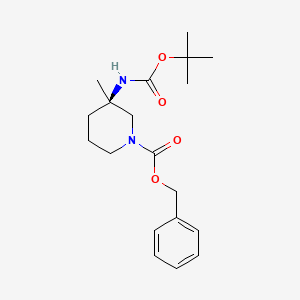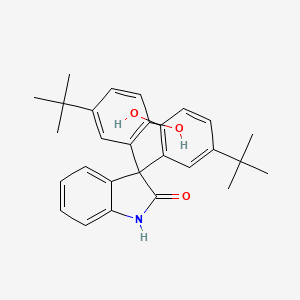
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is characterized by the presence of two tert-butyl groups and two hydroxyphenyl groups attached to an indolin-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including condensation reactions and cyclization to form the indolin-2-one core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The hydroxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxy groups can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. Its tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity for specific targets.
類似化合物との比較
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares similar structural features but lacks the indolin-2-one core.
2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Contains similar hydroxyphenyl groups but has a different core structure.
Uniqueness
3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one is unique due to its indolin-2-one core, which imparts distinct chemical and physical properties. This core structure allows for unique interactions and applications that are not possible with similar compounds lacking this feature.
特性
分子式 |
C28H31NO3 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
3,3-bis(5-tert-butyl-2-hydroxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C28H31NO3/c1-26(2,3)17-11-13-23(30)20(15-17)28(19-9-7-8-10-22(19)29-25(28)32)21-16-18(27(4,5)6)12-14-24(21)31/h7-16,30-31H,1-6H3,(H,29,32) |
InChIキー |
OQKFAERNYSHXPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)C2(C3=CC=CC=C3NC2=O)C4=C(C=CC(=C4)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


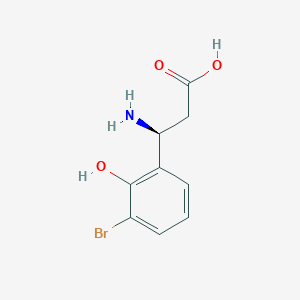
![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)
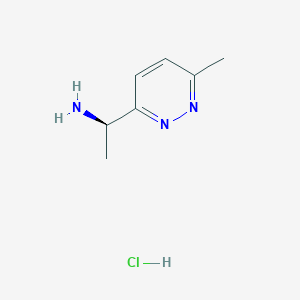

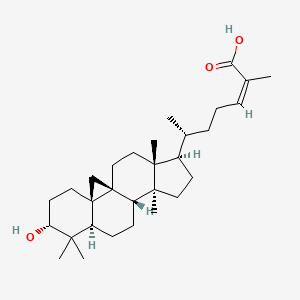
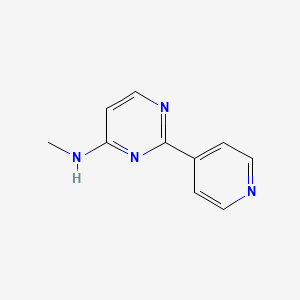
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)
![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
